2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride

Vue d'ensemble

Description

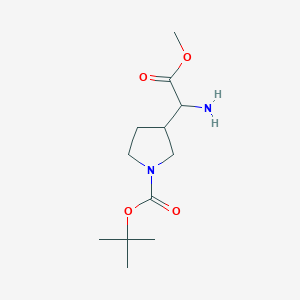

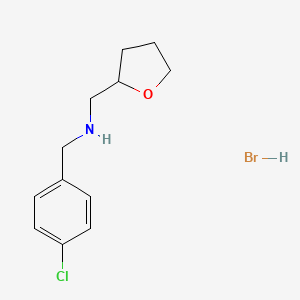

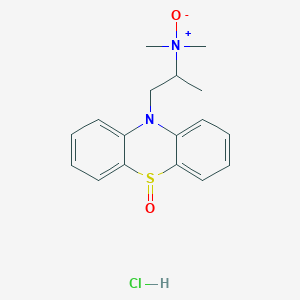

2-Amino-2-(4-(pyridin-2-yl)phenyl)acetic acid hydrochloride , also known by its IUPAC name [4-(2-pyridinyl)phenyl]acetic acid , is a chemical compound with the molecular formula C₁₃H₁₁NO₂ . It is a solid substance that is typically sealed and stored at room temperature . The compound features a pyridine ring and a phenylacetic acid moiety, making it an interesting target for further investigation.

Synthesis Analysis

The synthetic route to obtain this compound involves the condensation of 4-(pyridin-2-yl)benzaldehyde with glycine (aminoacetic acid) in the presence of suitable reagents. The reaction proceeds through a Schiff base formation followed by reduction to yield the final product. Detailed synthetic procedures and optimization studies have been reported in the literature .

Molecular Structure Analysis

The molecular structure of This compound consists of a central phenylacetic acid core with a pyridine ring attached at the para position. The compound’s backbone includes an amino group and a carboxylic acid group. The precise bond angles, torsion angles, and interatomic distances can be found in crystallographic studies .

Applications De Recherche Scientifique

Synthesis and Microbial Studies

2-Amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride were used to prepare derivatives involving 2-Amino-2-(4-(pyridin-2-yl)phenyl)acetic acid hydrochloride. These compounds were screened for their antibacterial and antifungal activities, indicating potential in microbial studies (Patel & Agravat, 2007).

Crystal Structure Analysis

The compound's crystal structure has been analyzed, particularly in the context of pyridine herbicides. This analysis has led to insights into hydrogen bonds and weak π–π interactions, which are significant in understanding the compound's properties (Park, Choi, Kwon, & Kim, 2016).

Fluorescence Binding with Proteins

Research involving p-hydroxycinnamic acid derivatives has investigated the interactions of these compounds with bovine serum albumin. This includes studying fluorescence and UV–vis spectral studies, offering insights into the compound's potential in biochemical applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Novel Compound Synthesis

There's ongoing research in synthesizing novel compounds incorporating this compound. This includes the development of compounds with potential pharmaceutical applications, particularly in cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Metal Ion Binding Studies

The compound has been used in studies to generate derivatives that contain ATCUN-like metal ion binding sites. Such studies are significant in understanding the metal binding properties of organic compounds (Boa, Crane, Kowalczyk, & Sultana, 2005).

DNA Interaction and Docking Studies

Studies have also explored the DNA binding properties of Schiff base ligands derived from compounds including this compound. Such research is crucial in the development of new drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-(4-pyridin-2-ylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.ClH/c14-12(13(16)17)10-6-4-9(5-7-10)11-3-1-2-8-15-11;/h1-8,12H,14H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXPBGOAJCCGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride](/img/structure/B3083020.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B3083033.png)

![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083091.png)